Product packaging for Methyl pyrimidine-2-carboximidate(Cat. No.:CAS No. 57871-18-8)

Methyl pyrimidine-2-carboximidate

Cat. No.: B1500481
CAS No.: 57871-18-8
M. Wt: 137.14 g/mol
InChI Key: SXUCJVNNFMMUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl pyrimidine-2-carboximidate is a versatile chemical building block and synthesis intermediate of significant interest to researchers in medicinal and organic chemistry. This compound, with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol , serves as a key precursor in the construction of more complex nitrogen-containing heterocycles. Its primary research application is demonstrated in its use as an imino ether, generated in situ to undergo cyclocondensation reactions with anthranilic acids, leading to the synthesis of diverse quinazolin-4(3H)-one derivatives . These fused heterocyclic scaffolds are prominent in pharmaceutical research due to their wide range of biological activities. The value of this reagent lies in its utility for facilitating the exploration of new chemical space and the development of novel compounds with potential applications in drug discovery and materials science. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B1500481 Methyl pyrimidine-2-carboximidate CAS No. 57871-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57871-18-8

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

methyl pyrimidine-2-carboximidate

InChI

InChI=1S/C6H7N3O/c1-10-5(7)6-8-3-2-4-9-6/h2-4,7H,1H3

InChI Key

SXUCJVNNFMMUPW-UHFFFAOYSA-N

SMILES

COC(=N)C1=NC=CC=N1

Canonical SMILES

COC(=N)C1=NC=CC=N1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Methyl Pyrimidine 2 Carboximidate

Electrophilic and Nucleophilic Character of the Imidate Functionality in Reaction Pathways

The reactivity of methyl pyrimidine-2-carboximidate is largely dictated by the dual electrophilic and nucleophilic nature of the imidate functionality. The carbon atom of the C=N double bond is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile.

Carboximidates, in general, are effective electrophiles that readily undergo various addition reactions. wikipedia.org The pyrimidine (B1678525) ring, being an electron-withdrawing group, further enhances the electrophilic character of the adjacent carbon atom in this compound. This heightened electrophilicity makes it a prime candidate for reactions with a wide array of nucleophiles.

The nitrogen atom of the imidate can be protonated under acidic conditions, which significantly increases the electrophilicity of the carbon atom. This activation is a key step in many of the reactions discussed below.

Fundamental Addition Reactions of Carboximidates

The reaction of this compound with amines or ammonia (B1221849) leads to the formation of amidines. wikipedia.org This reaction, known as aminolysis, proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the imidate. The reaction is often catalyzed by the amine itself. mdpi.com The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the corresponding pyrimidine-2-amidine. The rate of this reaction can be influenced by the electronic properties of the substituents on the pyrimidine ring. rsc.org

Table 1: Products of Aminolysis of this compound with Various Amines

Reactant AmineProduct Amidine
AmmoniaPyrimidine-2-carboxamidine
PentylamineN-Pentylpyrimidine-2-carboxamidine

This table is generated based on the general reaction of carboximidates with amines and specific examples found in the literature for related pyrimidine derivatives. wikipedia.orgrsc.org

In the presence of an excess of alcohol and under acidic catalysis, aliphatic imidates can be converted to orthoesters. wikipedia.org While aromatic imidates also undergo this transformation, they do so less readily. wikipedia.org In the case of this compound, the reaction with an alcohol (e.g., ethanol) in an acidic medium would be expected to yield a pyrimidine-2-orthoester. The reaction is initiated by the protonation of the imidate nitrogen, followed by nucleophilic attack of the alcohol. This process repeats to form the final orthoester product.

This compound can be hydrolyzed to form the corresponding carboxylic ester, methyl pyrimidine-2-carboxylate. wikipedia.org This reaction can occur under either acidic or basic conditions. The mechanism involves the nucleophilic attack of a water molecule on the imidate carbon. In acidic hydrolysis, the imidate is first protonated, activating it towards attack by water. rsc.org The resulting tetrahedral intermediate then collapses, eliminating ammonia to give the ester. The rate of hydrolysis can be significantly affected by pH and the presence of metal ions. rsc.orgnih.gov

Intramolecular Rearrangements Involving Carboximidate Intermediates

The Chapman rearrangement is a thermal intramolecular reaction that converts N-aryl imidates to the corresponding N,N-diaryl amides. This rearrangement proceeds via an intramolecular nucleophilic aromatic substitution. wikipedia.org While the classic Chapman rearrangement involves N-aryl imidates, a similar process could be envisioned for intermediates derived from this compound. The mechanism involves the migration of an aryl or heteroaryl group from the oxygen atom to the nitrogen atom of the imidate. rsc.org The reaction is typically driven by heat and proceeds through a cyclic intermediate. The feasibility of such a rearrangement involving a pyrimidine ring would depend on the specific reaction conditions and the nature of the substituents on the pyrimidine ring.

Carboximidate as an Intermediate in the Mumm Rearrangement

The Mumm rearrangement is a classic organic reaction that involves the 1,3(O-N)-acyl transfer of an acyl group in an imidate to form an isoimide, which then rearranges to a more stable amide. Carboximidates, such as this compound, are central intermediates in this process. wikipedia.org The reaction is initiated by the acylation of an imine or a related nitrogenous compound, leading to the formation of the critical carboximidate intermediate. The subsequent rearrangement is a thermally or catalytically induced intramolecular process. The stability of the final amide product drives the reaction forward.

Carboximidate as an Intermediate in the Overman Rearrangement

The Overman rearrangement is a powerful and widely utilized nih.govnih.gov-sigmatropic rearrangement that converts allylic alcohols into allylic amines. wikipedia.orgorganic-chemistry.org This transformation proceeds through a carboximidate intermediate, specifically an allylic trichloroacetimidate (B1259523). wikipedia.orgnrochemistry.com The reaction is initiated by the reaction of an allylic alcohol with trichloroacetonitrile (B146778) in the presence of a base to form the allylic trichloroacetimidate. nrochemistry.comyoutube.com This intermediate then undergoes a concerted, suprafacial nih.govnih.gov-sigmatropic rearrangement, often proceeding through a chair-like transition state, to yield an allylic trichloroacetamide (B1219227). organic-chemistry.orgnrochemistry.comyoutube.com The formation of the stable amide bond is a key driving force for this irreversible reaction. nrochemistry.comyoutube.com The resulting allylic trichloroacetamide can then be readily hydrolyzed to the desired allylic amine. nrochemistry.comyoutube.com The Overman rearrangement is highly diastereoselective and can be rendered enantioselective through the use of chiral catalysts. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of the Overman Rearrangement

Feature Description
Reaction Type nih.govnih.gov-Sigmatropic Rearrangement
Starting Material Allylic Alcohol
Key Intermediate Allylic Trichloroacetimidate
Product Allylic Amine (after hydrolysis)
Driving Force Formation of a stable amide bond

| Stereoselectivity | High diastereoselectivity, can be enantioselective |

Role in Ring-Closure and Annulation Reactions for Heterocycle Formation

This compound and related imidates are valuable synthons in the construction of various heterocyclic ring systems. Their electrophilic nature allows them to participate in a range of cyclization and annulation reactions.

Heterocyclic Ring Formation via Imidate Cyclization Pathways

Imidates are versatile intermediates for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization of appropriately functionalized imidates is a common strategy for constructing five, six, and seven-membered rings. researchgate.net For instance, the treatment of 2,4-dichloropyrimidine (B19661) with 3-aminopropan-1-ol, followed by subsequent reactions, leads to the formation of a pyrimido[1,6-a]pyrimidin-6-one system through a cyclization process. nih.gov Similarly, multicomponent reactions involving aminopyrimidines, aldehydes, and active methylene (B1212753) compounds can yield pyrimido[1,2-a]pyrimidines. nih.gov The reactivity of the imidate allows for nucleophilic attack at the imidate carbon, followed by ring closure to furnish the heterocyclic framework.

Electrophilic Amination Pathways Involving Carboximidate Intermediates

While direct electrophilic amination using carboximidates is less common, the Overman rearrangement itself represents a formal 1,3-transposition of alcohol and amine functionalities, effectively achieving an amination of the allylic system. wikipedia.org The core of this transformation relies on the electrophilic character of the imidate carbon in the trichloroacetimidate intermediate, which facilitates the key nih.govnih.gov-sigmatropic rearrangement. This rearrangement is a powerful tool for introducing nitrogen into molecules with high stereocontrol.

C-N Bond Formation Mechanisms Utilizing Imidates

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for nitrogenous compounds. rsc.orgresearchgate.netnih.gov Imidates serve as effective precursors for C-N bond formation. For example, the reaction of imidates with amines can lead to the formation of amidines. wikipedia.org In the context of heterocycle synthesis, the reaction of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones, mediated by carbon tetrabromide, results in the formation of imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines through an oxidative C-N bond formation. nih.gov Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also been successfully employed for the C-N coupling of 2-haloimidazoles with amines to synthesize substituted 2-aminoimidazole derivatives. researchgate.net Furthermore, the reaction of 2-aminopyrimidines can lead to imidazo[1,2-c]pyrimidines through ring closure reactions. arkat-usa.org

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Isoimide
Amide
Allylic alcohol
Allylic amine
Allylic trichloroacetimidate
Trichloroacetonitrile
Allylic trichloroacetamide
3-aminopropan-1-ol
Pyrimido[1,6-a]pyrimidin-6-one
Aminopyrimidine
Aldehyde
Active methylene compound
Pyrimido[1,2-a]pyrimidine
Amidine
2-aminopyridine
2-aminopyrimidine
β-keto ester
1,3-dione
Imidazo[1,2-α]pyridine
Imidazo[1,2-α]pyrimidine
2-haloimidazole
2-aminoimidazole

Applications of Methyl Pyrimidine 2 Carboximidate in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block for Advanced Molecular Architectures

The pyrimidine (B1678525) core is a fundamental component of many biologically active molecules, including nucleic acids. nih.govgrowingscience.com Consequently, methyl pyrimidine-2-carboximidate and its derivatives are extensively used as starting materials for the synthesis of novel scaffolds with potential pharmacological properties. nih.gov The presence of multiple reaction sites allows for the synthesis of diverse and complex structures, such as fused and non-fused heterocyclic systems. nih.gov This versatility makes it a key reagent in medicinal chemistry and materials science. nih.gov For instance, it is used in the synthesis of compounds investigated for their anti-inflammatory and antimicrobial properties.

Construction of Substituted Pyrimidine Derivatives

Substituted pyrimidines are a significant class of compounds in pharmaceutical research due to their wide range of biological activities. nih.govnih.gov this compound provides a convenient entry point for the synthesis of various substituted pyrimidine derivatives.

C-nucleoside analogues, where the nucleobase is connected to the sugar moiety via a C-C bond, are of significant interest in the development of therapeutic agents. nih.gov The synthesis of novel C-nucleoside analogues based on the pyrimidine skeleton has been explored to create stable and selective triplex DNA-forming agents. nih.gov These synthetic nucleosides are designed to recognize specific sites on duplex DNA, expanding their potential applications in biotechnology. nih.gov Research has demonstrated the synthesis of pyrimidine-based C-nucleoside analogues capable of recognizing CG mismatch sites in DNA, a feat not achieved by natural nucleosides. nih.gov

A series of acyclic pyrimidine nucleoside analogues, where the carbohydrate moiety is replaced by an aliphatic side chain, have also been synthesized. nih.gov These compounds have shown inhibitory activity against the in vitro growth of Escherichia coli. nih.gov

The regioselective functionalization of the pyrimidine ring is crucial for the targeted synthesis of specific isomers with desired biological activities. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions 2-, 4-, and 6-. researchgate.net The use of organometallic reagents, such as organolithium compounds, allows for the regioselective introduction of substituents onto the pyrimidine core. researchgate.net For example, the reaction of 2,4-dichloropyrimidines with organolithium reagents can lead to the selective substitution at the C-4 position. researchgate.net

Furthermore, successive regioselective magnesiations using reagents like TMPMgCl·LiCl have been employed to introduce multiple functional groups onto the pyrimidine ring in a controlled manner, leading to highly functionalized derivatives. nih.gov This method has been applied to the synthesis of molecules with potential antiviral and anti-inflammatory activities. nih.gov

Role in the Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems containing a pyrimidine ring are prevalent in many biologically active compounds. jchr.orgresearchgate.net this compound and related pyrimidine derivatives are key precursors in the synthesis of these complex structures. nih.gov

Xanthine (B1682287) derivatives are a well-known class of compounds with diverse pharmacological activities. uniroma1.itfrontiersin.org A common synthetic strategy for 8-substituted xanthines involves the ring closure of a 6-amino-5-carboxamidouracil precursor, which is a pyrimidine derivative. frontiersin.orgresearchgate.net This cyclization step can be achieved under various conditions, including microwave-assisted reactions, which have been shown to significantly reduce reaction times and improve yields. researchgate.netnih.gov A late-stage pyrimidine ring closure of a substituted imidazole (B134444) has also been developed as a novel route for the synthesis of chiral xanthine derivatives. nih.gov

Table 1: Synthesis of Xanthine Precursors

Starting Material Reagent Product Yield (%) Reference
5,6-diaminouracil derivative Carboxylic acid, COMU 6-amino-5-carboxamidouracil >80% frontiersin.org
6-amino-5-carboxamidouracil Hexamethyldisilazane (HMDS) 8-substituted xanthine Improved researchgate.netnih.gov
Substituted imidazole Three-component coupling N-benzyl xanthine 23-46% nih.gov

This table summarizes different methods for the synthesis of xanthine precursors and their subsequent cyclization to form the xanthine core.

Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted significant interest due to their potential biological activities. researchgate.netnih.govnih.gov The synthesis of these derivatives is often achieved through one-pot, multi-component condensation reactions. researchgate.netresearchgate.netjmaterenvironsci.com A common approach involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative in the presence of a catalyst. researchgate.netresearchgate.net Various catalytic systems have been developed for this transformation, including nano-particle based catalysts and green catalysts in aqueous media, to improve efficiency and environmental friendliness. researchgate.netjmaterenvironsci.com

Table 2: Catalysts for Pyrano[2,3-d]pyrimidine Synthesis

Catalyst Reaction Conditions Key Advantages Reference
Ni2+ on hydroxyapatite (B223615) nanoparticles Aqueous ethanol Non-toxic, easy handling researchgate.net
Dibutylamine (DBA) Aqueous ethanol, reflux Reaction simplicity researchgate.net
SnO2/SiO2 nanocomposite Ethanol, room temperature Efficient, rapid researchgate.net
CoFe2O4@MOF nanostructure - Effective, robust researchgate.net
Tetrabutylammonium bromide (TBAB) Aqueous medium Green catalytic system jmaterenvironsci.com
Ceric ammonium (B1175870) nitrate (B79036) (CAN) Aqueous medium, ultrasonic irradiation Efficient, green jmaterenvironsci.com

This table highlights various catalysts used in the synthesis of pyrano[2,3-d]pyrimidine derivatives, emphasizing the trend towards more sustainable and efficient methods.

Preparation of Thiazolo[3,2-a]pyrimidine Analogues

The synthesis of thiazolo[3,2-a]pyrimidine analogues represents a significant application of this compound. These fused heterocyclic systems are of interest in medicinal chemistry due to their diverse biological activities. The preparation typically involves a cyclocondensation reaction between this compound and a suitable thiazole (B1198619) derivative containing a nucleophilic center.

The reaction mechanism proceeds through the initial nucleophilic attack of an amino group on the thiazole ring onto the electrophilic carbon of the carboximidate group of this compound. This is followed by an intramolecular cyclization with the elimination of methanol (B129727), leading to the formation of the fused thiazolo[3,2-a]pyrimidine core. The specific substitution pattern on the resulting analogue can be varied by choosing appropriately substituted starting materials.

Table 1: Key Reactants in the Synthesis of Thiazolo[3,2-a]pyrimidine Analogues

ReactantRole in the Reaction
This compoundPyrimidine source and electrophile
2-Aminothiazole derivativeThiazole source and nucleophile

This synthetic strategy provides an efficient route to a library of thiazolo[3,2-a]pyrimidine analogues, which can then be screened for potential pharmacological applications.

Ligand Design and Coordination Chemistry within Metal Complexes

The pyrimidine nucleus, with its nitrogen atoms, is a well-established coordinating motif in inorganic chemistry. The presence of the carboximidate group in this compound introduces additional coordination sites, making it a versatile ligand for the design of novel metal complexes.

Carboximidates can coordinate to metal ions in a variety of ways, including monodentate and bidentate chelation. The nitrogen atoms of the pyrimidine ring and the nitrogen or oxygen atom of the carboximidate group can all potentially bind to a metal center. This versatility allows for the construction of coordination polymers and discrete metal complexes with tailored electronic and steric properties.

The coordination of this compound to a metal ion can influence the reactivity of the ligand itself. For instance, coordination to a Lewis acidic metal center can enhance the electrophilicity of the carboximidate carbon, facilitating its reaction with nucleophiles. This principle can be exploited in metal-catalyzed reactions where the coordinated ligand participates in the catalytic cycle.

Research in this area focuses on synthesizing and characterizing new metal complexes of this compound and exploring their potential applications in catalysis, materials science, and as models for bioinorganic systems. The electronic properties of the resulting complexes can be fine-tuned by varying the metal ion and the other ligands in the coordination sphere.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescription
MonodentateCoordination through one of the pyrimidine nitrogen atoms.
BidentateChelation involving a pyrimidine nitrogen and the imino nitrogen of the carboximidate.
BridgingThe ligand bridges two metal centers, utilizing different coordination sites.

The study of these metal complexes provides valuable insights into the fundamental principles of coordination chemistry and opens up new avenues for the design of functional materials.

Derivatives and Analogues of Methyl Pyrimidine 2 Carboximidate: Structural and Reactivity Insights

Synthesis and Characterization of Pyrimidine-2-carboximidate Analogues

The synthesis of analogues of methyl pyrimidine-2-carboximidate involves various chemical strategies to modify the core heterocyclic structure or the imidate functional group. These methods allow for the creation of a diverse library of compounds for further study.

Pyrazine-2-carboximidate Analogues and their Synthesis

Pyrazine-2-carboximidate analogues, where the pyrimidine (B1678525) ring is replaced by a pyrazine (B50134) ring, are of significant interest. While direct synthesis of the carboximidate is not extensively detailed, the synthesis of its crucial precursors, pyrazine-2-carboxylic acid esters, is well-established. One method involves the reaction of commercially available pyrazine monocarboxylic acid with an alcohol, such as isobutyl or isopropyl alcohol, in the presence of an acidic catalyst. google.com The water produced during the reaction is removed via azeotropic dehydration to drive the reaction to completion, resulting in high-purity pyrazine-2-carboxylate (B1225951) esters which can be further purified by distillation. google.com These esters are key intermediates that can be converted to the corresponding carboxamides, and subsequently to carboximidates.

Alternative strategies focus on building the pyrazinone core, a related heterocyclic structure. nih.gov These methods often start from acyclic precursors. For instance, one approach involves the condensation of an α-amino ketone with an α-haloacetyl halide, followed by treatment with ammonia (B1221849) and subsequent air oxidation to yield the pyrazinone ring. nih.gov Another multi-kilogram scale synthesis involves the cyclization of an N-substituted oxamide (B166460) precursor under acidic conditions to form a pyrazinedione, which can be further functionalized. nih.gov

Table 1: Synthetic Strategies for Pyrazine Precursors Click on a row to view more details.

Starting Material Reagents Product Key Feature Reference
Pyrazine monocarboxylic acid Isobutyl alcohol, Acid catalyst Pyrazine-2-carboxylic acid isobutyl ester High purity product via distillation, scalable. google.com
α-Amino ketone hydrochloride 2-Bromo-acid halide, NH₃ Substituted 2(1H)-pyrazinone Builds the heterocyclic core from acyclic units. nih.gov

N-Substituted Carboximidates and their Preparative Routes

The synthesis of N-substituted carboximidates allows for the introduction of a wide range of functional groups, significantly altering the molecule's properties. A facile and green synthetic protocol has been developed for N-(pyridin-2-yl)imidates, which serve as excellent models for N-substituted pyrimidine carboximidates. nih.gov This method proceeds through an N-(pyridin-2-yl)iminonitrile intermediate. nih.gov

The process begins with the reaction of nitrostyrenes and 2-aminopyridines, catalyzed by heterogeneous Lewis acid Al₂O₃, to form the α-iminonitrile intermediate in situ. nih.gov Subsequently, this intermediate is selectively transformed into the desired N-(pyridin-2-yl)imidate in the presence of cesium carbonate (Cs₂CO₃) in an alcoholic medium at room temperature. nih.gov This protocol is notable for its mild conditions and provides access to a variety of substituted imidates. nih.gov These N-substituted imidates are versatile intermediates themselves, capable of being converted into other N-heterocycles like imidazolines and tetrahydropyrimidines by reacting with appropriate diamines. nih.gov

Table 2: Synthesis of N-(Pyridin-2-yl)imidates Explore the different reaction components and outcomes.

Intermediate Reagent Solvent (Alcohol) Product Reference
α-Iminonitrile Cs₂CO₃ Methanol (B129727) N-(Pyridin-2-yl)methyl imidate nih.gov
α-Iminonitrile Cs₂CO₃ Ethanol N-(Pyridin-2-yl)ethyl imidate nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Imidate Chemistry

The relationship between the chemical structure of pyrimidine carboximidates and their reactivity is governed by a combination of electronic and steric factors. Understanding these relationships is crucial for designing molecules with specific chemical behaviors.

Influence of Substituent Effects on Chemical Reactivity and Selectivity

Substituents on the pyrimidine ring have a profound impact on the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions. Studies on 2-sulfonylpyrimidines, which are structurally related to carboximidates, reveal that substitution at the 5-position has the most significant effect on reactivity. nih.gov The introduction of electron-withdrawing groups, such as a trifluoromethyl group, or other electron-deficient aromatic systems can lead to a rate acceleration of up to 1000-fold while maintaining reaction specificity. nih.gov

In contrast, altering the aromatic system itself dramatically affects reactivity. nih.gov Replacing the pyrimidine ring with a 1,4-pyrazine system was found to completely switch off reactivity under the tested conditions. nih.gov Conversely, replacement with a 1,3,5-triazine (B166579) ring resulted in a drastic increase in reactivity. nih.gov This highlights the critical role of the electronic nature of the heterocyclic core in dictating the rate of reaction.

Table 3: Effect of Substituents on Pyrimidine Reactivity Compare how different structural changes affect reaction rates.

Structural Modification Observation Relative Reactivity Reference
Substitution at C5-position Most significant impact on rate Varies with substituent nih.gov
Trifluoromethylation Rate acceleration Up to 1000-fold increase nih.gov
Replacement with 1,4-Pyrazine Deactivation Reactivity "switched off" nih.gov

Electronic and Steric Factors Governing Reaction Pathways and Product Distribution

Electronic and steric factors are the primary drivers that control reaction pathways and the resulting product distribution. In SNAr reactions on the pyrimidine ring, the leaving group's ability and the ring's electronic character are paramount. Sulfonyl groups have been shown to be superior leaving groups compared to halo, methylthio, hydroxy, or amino groups, which are often unreactive under similar conditions. nih.gov

The electronic nature of the pyrimidine ring, being electron-deficient, makes it susceptible to nucleophilic attack. The positions for electrophilic substitution, such as halogenation or nitration, are influenced by the annulation of other rings and the electronic effects of existing substituents. growingscience.com For instance, in thieno[3,2-d]pyrimidines, the influence of the pyrimidine ring directs electrophilic attack to the thiophene (B33073) ring's 7-position. growingscience.com Steric hindrance from bulky substituents can block access to a reaction site, thereby directing the reaction to a less hindered position or preventing it altogether.

Coordination Behavior of Imidate-Derived Ligands in Supramolecular Assemblies

Imidate-derived ligands, particularly those containing nitrogen atoms within the pyrimidine ring and the imidate group, are excellent candidates for building supramolecular assemblies due to their coordination capabilities. The nitrogen atoms act as Lewis basic sites, capable of coordinating to metal ions. The geometry of these ligands plays a crucial role in the structure of the resulting coordination complex.

Ligands analogous to pyrimidine-2-carboximidate, such as 2-(2′-Pyridyl)imidazole, act as bidentate chelating agents, binding to a metal ion through two nitrogen atoms in a pincer-like fashion. researchgate.net This chelation typically leads to the formation of discrete 0D coordination complexes. researchgate.net However, the use of bridging co-ligands can link these discrete units into higher-dimensional structures like 1D coordination polymers. researchgate.net

Furthermore, these coordinated structures can self-assemble into even larger supramolecular systems through non-covalent interactions. researchgate.net Intermolecular hydrogen bonding and π–π stacking interactions between the aromatic pyrimidine rings are key stabilizing forces that dictate the final architecture, which can include linear, zig-zag, or helical geometries. researchgate.net The formation of these assemblies can also be influenced by host-guest chemistry, where macrocycles like cyclodextrins encapsulate the ligand, restricting its motion and modulating its properties. nih.gov

Advanced Characterization Methodologies for Methyl Pyrimidine 2 Carboximidate Structures

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Furthermore, X-ray crystallography is instrumental in analyzing intermolecular interactions within the crystal lattice. cardiff.ac.uk These interactions, which include hydrogen bonding and π-π stacking, govern the packing of molecules in the solid state and can influence physical properties such as solubility and melting point. researchgate.netresearchgate.net In some crystal structures of related compounds, π-π stacking between the benzimidazole (B57391) and pyrimidine (B1678525) systems of adjacent molecules is a dominant structural motif. nih.gov The study of these interactions provides insights into how the molecules self-assemble, which is a key aspect of crystal engineering. cardiff.ac.ukresearchgate.net For example, analysis of pyrimidine derivatives has revealed various hydrogen bonding contacts, such as N–H···O=C, N–H···OMe, and N–H···S. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of methyl pyrimidine-2-carboximidate and its analogues, ¹H NMR is used to identify the chemical shifts of protons on the pyrimidine ring, the methyl group, and any other substituents. For example, in related pyrimidine compounds, the protons of the pyrimidine ring typically appear as multiplets or doublets in the aromatic region of the spectrum. rsc.orgjocpr.com The methyl protons of an ester group, for instance, would appear as a singlet at a characteristic chemical shift. rsc.org The coupling patterns between adjacent protons can be used to establish the connectivity of the carbon skeleton.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
NH (pyrimidine)9.70, 7.97s- jocpr.com
CH (pyrimidine)8.39, 8.21d- rsc.org
CH₃ (ester)3.76s- rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound derivatives, this technique is used to identify the carbon atoms of the pyrimidine ring, the carboximidate group, and the methyl group. rsc.org The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon of an ester group in a related pyrimidine derivative appears at a downfield chemical shift. rsc.orgjocpr.com The carbon atoms of the pyrimidine ring also have characteristic chemical shifts that can aid in their assignment. jocpr.comresearchgate.net

CarbonChemical Shift (δ, ppm)Reference
C=O (ester)167.7 rsc.org
C (pyrimidine)160.2, 149.4, 145.9 rsc.org
CH₃ (ester)51.9 rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Techniques for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. In the analysis of this compound, IR spectroscopy can confirm the presence of key functional groups such as the C=N bond of the imidate, the C-O bond of the ester, and the various bonds within the pyrimidine ring. rsc.org For example, the stretching vibration of a C=O group in a related pyrimidine derivative is typically observed in the region of 1722-1740 cm⁻¹. rsc.org The N-H stretching vibrations, if present, would appear at higher frequencies. rsc.org

Functional GroupVibrational Frequency (cm⁻¹)Reference
N-H stretch3398 - 3572 rsc.org
C-H stretch (aromatic)~3000 - 3100 rsc.org
C-H stretch (aliphatic)2943 - 2979 rsc.org
C=O stretch (ester)1722 - 1740 rsc.org
C=N stretch~1640 - 1670 rsc.org
C=C stretch (aromatic)~1533 - 1608 rsc.org

Mass Spectrometry: Elucidation of Molecular Formulae and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with high accuracy, allowing for the unambiguous determination of the elemental composition. Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org The analysis of the fragmentation patterns of pyrimidine derivatives can reveal the presence of the pyrimidine core and the nature of its substituents. iosrjournals.orgsphinxsai.comresearchgate.netsapub.org For instance, the loss of specific neutral fragments from the molecular ion can be correlated with the structural features of the molecule. iosrjournals.orgsphinxsai.com

Other Spectroscopic Methods in Chemical Characterization (e.g., UV-Vis for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the π → π* and n → π* transitions are typically observed. The wavelengths of maximum absorption (λmax) can be influenced by the solvent and the presence of substituents on the pyrimidine ring. While not providing as detailed structural information as NMR or X-ray crystallography, UV-Vis spectroscopy is a useful complementary technique for characterizing the electronic properties of the molecule. nist.gov

Computational and Theoretical Investigations of Methyl Pyrimidine 2 Carboximidate Chemistry

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a primary tool for predicting the properties of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

For a molecule like Methyl pyrimidine-2-carboximidate, DFT calculations would typically commence with geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G* to achieve a balance between accuracy and computational cost. dntb.gov.ua

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This would reveal the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov Mulliken atomic charges, which describe the partial charge distribution over the atoms, would also be calculated to identify electrophilic and nucleophilic sites. dntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., IR frequencies)

DFT calculations are also employed to predict spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic coordinates, vibrational frequencies can be determined. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated IR spectrum with experimental data can help to confirm the structure of a synthesized compound.

Mechanistic Pathways Elucidation and Transition State Analysis

DFT is instrumental in exploring the mechanisms of chemical reactions. For a reaction involving this compound, researchers could model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction pathway—can be located and its structure and energy determined. The energy of the transition state relative to the reactants provides the activation energy, a key factor in determining the reaction rate. nih.gov

Molecular Modeling and Dynamics Simulations Applied to Chemical Reactions and Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. nih.gov An MD simulation would treat the atoms and bonds of this compound as a collection of particles connected by springs, governed by a force field. By solving Newton's equations of motion, the trajectory of each atom over time can be tracked. bldpharm.com

Quantum Chemical Studies on Reactivity Descriptors and Bonding Characteristics

Quantum chemistry provides a range of descriptors that help to quantify the reactivity and bonding of a molecule. Based on the electronic structure obtained from DFT calculations, various reactivity indices can be calculated. These include:

Electrophilicity Index: Measures the ability of a molecule to accept electrons.

Nucleophilicity Index: Measures the ability of a molecule to donate electrons.

Fukui Functions: Indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that can be used to analyze the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify non-covalent interactions. nih.gov

Emerging Research Areas and Future Perspectives for Methyl Pyrimidine 2 Carboximidate

Development of Novel Catalytic Systems for Imidate Transformations and Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidines and the transformation of imidates are heavily reliant on catalysis. Recent advancements are moving beyond traditional methods to explore more sophisticated and efficient catalytic systems. A major push in this area is towards transition metal-catalyzed reactions that offer high selectivity and yields under mild conditions. nih.gov

One of the significant trends is the use of earth-abundant and less toxic metals as catalysts. For instance, cobalt-catalyzed C-H allylation reactions of benzimidates have been reported, where the relatively unstable imidate group remains intact throughout the transformation. researchgate.net This demonstrates the potential for developing selective functionalization reactions without the need for protecting groups. Another innovative approach involves the use of iridium-pincer complexes. These have been successfully employed in the multicomponent synthesis of pyrimidines from amidines and alcohols, the latter of which can be derived from biomass. nih.gov This method is notable for its regioselectivity and the formation of multiple C-C and C-N bonds in a single operation. nih.gov

The development of novel structured catalytic reactors is also a promising frontier. mdpi.com These reactors, which can feature monoliths with high thermal conductivity or 3D-printed designs, can significantly improve the efficiency of highly exothermic or endothermic reactions by providing better heat management and mass transfer. mdpi.com For example, a novel catalyst consisting of copper nanoparticles encapsulated within a zeolitic imidazolate framework-8 (ZIF-8) has shown remarkable stability and efficiency in the hydrogenation of CO2 to methanol (B129727) under industrial conditions. kaust.edu.sa While not directly for pyrimidine synthesis, this technology of creating stable, encapsulated catalysts could be adapted for imidate and pyrimidine chemistry. kaust.edu.sa

Catalyst SystemReactantsProductKey Advantages
Cobalt ComplexesNH-free benzimidates, Vinylcyclopropanes/Allyl carbonateC-H allylated imidatesImidate group remains intact, enabling further functionalization. researchgate.net
PN5P-Iridium-pincer ComplexesAmidines, AlcoholsHighly substituted pyrimidinesRegioselective, utilizes biomass-derivable feedstocks, high atom economy. nih.gov
Copper Nanoparticles in ZIF-8Carbon Dioxide, HydrogenMethanolHigh stability under harsh conditions, high efficiency and selectivity. kaust.edu.sa

Future research will likely focus on designing catalysts that can perform multiple transformations in a single pot, further increasing synthetic efficiency. The exploration of photocatalysis and electrocatalysis for imidate and pyrimidine synthesis is also an area with significant growth potential.

Innovations in Sustainable and Green Chemistry Approaches for Pyrimidine-2-carboximidate Production

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyrimidines. nih.gov The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and avoiding the use of hazardous materials.

A key area of innovation is the use of alternative energy sources to drive reactions. Microwave irradiation and ultrasonic waves are being employed to accelerate pyrimidine synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For example, a green and efficient one-pot, four-component synthesis of novel imidazole (B134444) derivatives has been achieved using microwave irradiation, resulting in high yields (86-92%) and short reaction times (9-14 minutes) while avoiding toxic solvents. nih.gov

The choice of solvent is another critical aspect of green chemistry. Research is focused on using greener solvents like water, ethanol, or even performing reactions under solvent-free conditions. nih.gov The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is a prime example of a sustainable process, as alcohols are readily available from biomass and the reaction itself liberates only hydrogen and water as byproducts. nih.gov

Furthermore, the use of biocatalysts and biogenically synthesized nanoparticles is gaining traction. For instance, single-phase δ-MnO2 nanoparticles, synthesized through a biological route, have been used as a sustainable catalyst for producing pharmaceutically important pyrimidine derivatives. mdpi.com

Green Chemistry ApproachTechnique/CatalystBenefits
Alternative Energy SourcesMicrowave Irradiation, Ultrasonic WavesShorter reaction times, higher yields, reduced energy consumption. nih.govnih.gov
Sustainable Solvents & FeedstocksUse of water, ethanol; solvent-free conditions; biomass-derived alcoholsReduced environmental impact, lower toxicity, utilization of renewable resources. nih.govnih.gov
Novel CatalystsBiogenically synthesized δ-MnO2 nanoparticlesEnvironmentally friendly catalyst synthesis, sustainable production of pyrimidines. mdpi.com

Future efforts will likely concentrate on developing closed-loop processes where catalysts can be easily recovered and reused, and waste products are minimized or converted into valuable co-products.

Rational Design of Imidate-Based Reagents for Highly Selective Transformations

The rational design of reagents is crucial for achieving high selectivity in chemical reactions. Imidates, including methyl pyrimidine-2-carboximidate, are versatile functional groups that can be tailored to act as reactive intermediates or directing groups in a variety of transformations. researchgate.netalfa-chemistry.com

One successful strategy is the use of the imidate moiety as a directing group in C-H functionalization reactions. researchgate.net By coordinating to a metal catalyst, the imidate group can direct the catalyst to a specific C-H bond, enabling its selective activation and functionalization. This approach allows for the introduction of new functional groups at positions that would be difficult to access through traditional methods.

The design of imidate-based reagents also extends to their use in the synthesis of other important classes of compounds. For example, 2,2,2-trifluoro- and trichloroethyl imidates, which can be readily prepared from nitriles and trihaloethanols, have proven to be excellent reagents for the synthesis of amidines under mild conditions. nih.gov

The principles of rational design are also applied in medicinal chemistry for the development of new therapeutic agents. By modifying the substituents on the pyrimidine ring and the imidate functional group, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. nih.gov Future research in this area will focus on creating more sophisticated imidate-based reagents that can participate in cascade reactions, allowing for the rapid construction of complex molecular architectures with high degrees of selectivity. mdpi.com

Advanced Computational Methodologies in Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new reactions and the prediction of their outcomes with increasing accuracy. For a compound like this compound, computational methods are being used to understand its reactivity, design novel catalysts, and predict the properties of its derivatives. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used method to study the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT calculations can be used to determine properties such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and to analyze non-covalent interactions. nih.govresearchgate.net This information provides insights into how a molecule will behave in a reaction and can guide the design of more effective reagents and catalysts. For instance, DFT has been used to study imidazo[1,2-a]pyrimidine (B1208166) derivatives, providing insights into their structural and dynamic properties. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations are powerful tools for studying the interaction between a molecule and a biological target, such as an enzyme or receptor. nih.gov These simulations can predict the binding mode and affinity of a molecule, which is crucial for the rational design of new drugs. nih.govnih.gov For example, molecular docking confirmed the stable binding of imidazole derivatives within the active sites of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Computational MethodApplication in Imidate/Pyrimidine ChemistryInsights Gained
Density Functional Theory (DFT)Calculation of electronic properties (FMO, MEP), reaction mechanism studies. nih.govresearchgate.netnih.govUnderstanding of reactivity, prediction of reaction pathways, catalyst design.
Molecular DockingPredicting binding modes and affinities of pyrimidine derivatives to biological targets. nih.govnih.govRational design of enzyme inhibitors and other therapeutic agents.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes over time. nih.govAssessment of binding stability and conformational changes.

The future of this field lies in the integration of machine learning and artificial intelligence with computational chemistry. These advanced methodologies have the potential to screen vast chemical spaces for promising new catalysts and drug candidates, and to predict reaction outcomes with unprecedented speed and accuracy, thereby accelerating the pace of discovery in pyrimidine chemistry. mdpi.com

Q & A

Q. Q1. What are the established synthetic routes for Methyl Pyrimidine-2-Carboximidate, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves functionalization of pyrimidine precursors. For example:

  • Route 1: Reaction of 2-mercaptopyrimidine derivatives with methylating agents under controlled conditions (e.g., using N-methylimidazole as a catalyst) .
  • Route 2: Carboximidate formation via nucleophilic substitution, where solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) critically impact reaction kinetics and byproduct formation .
  • Optimization Tip: Monitor reaction progress via HPLC or TLC to adjust stoichiometry and avoid over-alkylation.

Q. Q2. How is this compound characterized structurally, and what analytical methods are most reliable?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm the carboximidate moiety (e.g., δ3.8ppm\delta \sim 3.8 \, \text{ppm} for methyl protons) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities, though crystallization may require inert atmospheres due to hygroscopicity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from:

  • Variability in Purity: Impurities in synthesized batches (e.g., unreacted 2-mercaptopyrimidine) may skew bioassay results. Use preparative HPLC for isolation (>98% purity) .
  • Assay Conditions: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) alter activity. Standardize protocols using guidelines from Med. Chem. Commun. .
  • Statistical Analysis: Apply multivariate regression to isolate compound-specific effects from confounding variables.

Q. Q4. What strategies optimize this compound for targeted drug delivery systems?

Answer:

  • Functionalization: Introduce bioorthogonal handles (e.g., ethynyl groups) via Sonogashira coupling for conjugation with nanoparticles or antibodies .
  • Solubility Enhancement: Co-crystallization with cyclodextrins or PEGylation improves aqueous stability.
  • In Silico Modeling: Use molecular docking to predict binding affinity to target proteins (e.g., kinase inhibitors) and refine substituent design .

Q. Q5. How do solvent and temperature gradients in continuous flow reactors improve scalability of this compound synthesis?

Answer:

  • Flow Reactor Advantages: Precise control over residence time and exothermic reactions reduces side products (e.g., dimerization) .
  • Case Study: A 2023 study achieved 85% yield in a microreactor (70°C, acetonitrile solvent) vs. 62% in batch mode.
  • Key Parameters: Optimize flow rate (0.5–2 mL/min) and backpressure regulators to maintain homogeneity.

Data Analysis and Experimental Design

Q. Q6. How should researchers design dose-response experiments for this compound in cytotoxicity assays?

Answer:

  • Dose Range: Start with 0.1–100 µM, using logarithmic spacing.
  • Controls: Include positive (e.g., cisplatin) and vehicle (e.g., 0.1% DMSO) controls.
  • Replicates: Triplicate measurements with blinded analysis to minimize bias.
  • Data Interpretation: Calculate IC50_{50} via nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

Q. Q7. What are common pitfalls in stability studies of this compound, and how can they be mitigated?

Answer:

  • Hydrolysis Risk: The carboximidate group is prone to hydrolysis in aqueous media. Use lyophilized storage and avoid prolonged exposure to humidity .
  • Light Sensitivity: Conduct stability tests under UV/visible light to identify photodegradation pathways.
  • Accelerated Aging: Apply Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.